![molecular formula C5H4BrClN2 B1603742 4-Bromo-2-chloropyridin-3-amine CAS No. 1354021-09-2](/img/structure/B1603742.png)
4-Bromo-2-chloropyridin-3-amine
Overview
Description
4-Bromo-2-chloropyridin-3-amine is a chemical compound with the linear formula C5H4BrClN2 . It has a molecular weight of 207.46 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chloro-3-pyridinamine . The InChI code is 1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 299.2±35.0C at 760 mmHg . The compound is stored at 2-8C in a dark place under an inert atmosphere .Scientific Research Applications
Selective Amination and Catalysis
- Selective Amination : A study demonstrated the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). This process is crucial for synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals.
- Catalyst Systems for Amination : Research on palladium-catalyzed amination of aryl chlorides, bromides, and triflates highlighted efficient catalyst systems that are broadly applicable, including to chloropyridines, facilitating room-temperature reactions with various substrates (Wolfe et al., 2000).
Microwave-Assisted Synthesis
- Microwave-Assisted Amination : A study reported a microwave-assisted method for the amination of 3-bromo-2-chloropyridine, offering superior conversion and yield compared to conventional heating, which signifies an advancement in synthesis efficiency (Kim et al., 2010).
Cross-Coupling Reactions
- Suzuki Cross-Coupling : A palladium-catalyzed Suzuki cross-coupling reaction was used to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating the compound's utility in creating structurally diverse pyridines with potential biological activities (Ahmad et al., 2017).
Regioselective Reactions
- Regioselective Displacement : An investigation into regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, indicating the potential for selective functionalization of halopyrimidines (Doulah et al., 2014).
Synthesis of Bioactive Molecules
- Antifungal and Antibacterial Agents : Novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were synthesized, displaying excellent antifungal and antibacterial activities, showcasing the role of halogenated pyridines in developing new therapeutic agents (Narayana et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling . In this process, the compound can form carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical pathways due to their versatile chemical properties .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (20746) and predicted boiling point (2992±350 °C), suggest that it may have certain bioavailability .
Result of Action
Given its potential use in the synthesis of various pharmaceuticals and agrochemicals, it’s likely that the compound could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chloropyridin-3-amine can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .
properties
IUPAC Name |
4-bromo-2-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNJTGQNJXCFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616370 | |
Record name | 4-Bromo-2-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354021-09-2 | |
Record name | 4-Bromo-2-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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